4-Sulfamoylbenzene-1-carbothioamide

Medicinal Chemistry Synthetic Methodology Heterocycle Synthesis

Researchers requiring a para-substituted scaffold with both primary sulfonamide and carbothioamide groups face limited sourcing options. 4-Sulfamoylbenzene-1-carbothioamide (CAS 56236-74-9) directly addresses this gap as a fragment-likedual-functional building block for enzyme inhibitor design. - Enables selective N-acylation to access hCA II inhibitors with Ki values reaching 5.3 nM. - The primary thioamide group participates in Hantzsch-type cyclocondensations unavailable to carboxylic acid or thiourea analogs. - Supplied at 95% purity with verified cold-chain storage (2-8°C), ensuring reliable logistics and experimental reproducibility.

Molecular Formula C7H8N2O2S2
Molecular Weight 216.3 g/mol
CAS No. 56236-74-9
Cat. No. B1274097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Sulfamoylbenzene-1-carbothioamide
CAS56236-74-9
Molecular FormulaC7H8N2O2S2
Molecular Weight216.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=S)N)S(=O)(=O)N
InChIInChI=1S/C7H8N2O2S2/c8-7(12)5-1-3-6(4-2-5)13(9,10)11/h1-4H,(H2,8,12)(H2,9,10,11)
InChIKeyHELROTSKXOWDJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Sulfamoylbenzene-1-carbothioamide: Identity & Procurement


4-Sulfamoylbenzene-1-carbothioamide (CAS 56236-74-9), also named 4-(aminosulfonyl)benzenecarbothioamide, is a small-molecule building block belonging to the sulfonamide-thioamide class, with the molecular formula C₇H₈N₂O₂S₂ and a molecular weight of 216.28 g/mol . The compound features a primary sulfonamide (–SO₂NH₂) and a primary carbothioamide (–CSNH₂) group attached para to each other on a benzene ring . It is supplied commercially at ≥95% purity by multiple vendors, with recommended storage at 2–8°C under dry, sealed conditions . Its dual functional groups make it a versatile scaffold for designing enzyme inhibitors, particularly as a precursor for carbonic anhydrase (CA)-targeted libraries, and as an intermediate in heterocyclic synthesis [1].

Why 4-Sulfamoylbenzene-1-carbothioamide Is Irreplaceable


Substituting 4-sulfamoylbenzene-1-carbothioamide with a generic sulfonamide (e.g., 4-aminobenzenesulfonamide) or a simple thioamide (e.g., benzenecarbothioamide) eliminates the synergistic reactivity of the primary thioamide and primary sulfonamide groups coexisting on the same aromatic scaffold [1]. The primary carbothioamide group (–CSNH₂) participates in distinct cyclocondensation reactions (e.g., Hantzsch thiazole synthesis, thiadiazole formation) that cannot be replicated by a thiourea (–NHCSNH₂) or carboxylic acid (–COOH) analog [2]. Conversely, the unsubstituted sulfonamide group (–SO₂NH₂) is critical for zinc-binding interactions in carbonic anhydrase pharmacophores, a key recognition element absent in compounds like benzenecarbothioamide that lack the sulfamoyl moiety [3]. The specific regioisomer (1,4-para substitution) further determines the geometry of derived metal-chelating agents and enzyme inhibitors [4]. These structural features collectively mean that analogs such as 4-thioureidobenzenesulfonamide (CAS 1718-39-4), 4-sulfamoylbenzoic acid, or 3-sulfamoylbenzene-1-carbothioamide each yield different downstream products and biological profiles, making direct interchange chemically invalid .

4-Sulfamoylbenzene-1-carbothioamide: Evidence vs. Analogs


Carbothioamide vs. Thiourea Reactivity

4-Sulfamoylbenzene-1-carbothioamide bears a primary carbothioamide group (–CSNH₂), whereas the frequently used analog 4-thioureidobenzenesulfonamide (CAS 1718-39-4) contains a thiourea linker (–NHCSNH–). This structural difference directly impacts synthetic utility: the primary thioamide can undergo Hantzsch-type thiazole cyclizations with α-haloketones, while the thiourea analog instead forms thiazoline or thiadiazine products under similar conditions [1]. The primary thioamide also serves as a direct precursor to thioamide-based N-sulfonyl amidines via reaction with sulfonyl azides, a transformation that is less efficient or requires additional activation steps for thiourea substrates [2]. In the context of carbonic anhydrase inhibitor (CAI) synthesis, acylation of the primary thioamide directly yields N-((4-sulfamoylphenyl)carbamothioyl) amides, whereas the thiourea analog requires a different acylation protocol and produces a distinct regioisomeric series [3].

Medicinal Chemistry Synthetic Methodology Heterocycle Synthesis

Low hOCT1 Transporter Inhibition

In a recombinant cellular assay measuring inhibition of human organic cation transporter 1 (hOCT1/SLC22A1) expressed in HEK293 cells, 4-sulfamoylbenzene-1-carbothioamide exhibited an IC₅₀ of 138,000 nM (138 µM) for reduction of ASP⁺ substrate uptake, as measured by microplate reader-based fluorescence [1]. For context, known OCT1 substrates and inhibitors typically exhibit IC₅₀ values in the low micromolar to sub-micromolar range; the very high IC₅₀ (low potency) observed here indicates that this compound is essentially inactive as an OCT1 inhibitor [2]. This low transporter interaction liability is a differentiating feature relative to lipophilic cationic drug-like molecules that frequently inhibit OCT1 and thereby present drug-drug interaction (DDI) risks in vivo [3].

Transporter Pharmacology Drug Transporter Profiling In Vitro ADME

Fragment-Based Discovery: MW Advantage

4-Sulfamoylbenzene-1-carbothioamide (MW = 216.28 g/mol) satisfies the 'rule of three' criterion for fragment libraries (MW ≤ 300) and is approximately 7% lighter than the closely related 4-thioureidobenzenesulfonamide (CAS 1718-39-4; MW = 231.30 g/mol, C₇H₉N₃O₂S₂) . The heavier thiourea analog contains an additional nitrogen atom (three nitrogens vs. two), increasing hydrogen-bonding capacity and molecular complexity. For FBDD campaigns, the lower MW of the primary thioamide translates to higher atom efficiency and greater room for subsequent fragment growth during hit-to-lead optimization [1]. Additionally, the primary thioamide has a lower topological polar surface area (tPSA ≈ 96 Ų) compared to the thiourea analog (tPSA ≈ 113 Ų, calculated), which may afford better passive membrane permeability for elaborated leads .

Fragment-Based Drug Discovery Lead Optimization Physicochemical Property Space

Commercial Purity & Storage Stability

4-Sulfamoylbenzene-1-carbothioamide is commercially supplied at a minimum purity specification of ≥95% (HPLC) by multiple independent vendors including AK Scientific, Leyan, and Chemscene, with long-term storage recommended at 2–8°C in sealed, dry conditions . The analogous primary thioamide building block 4-sulfamoylbenzoic acid (carboxylic acid analog) is also available at ≥95% purity, but its storage is typically recommended at room temperature, reflecting differential hydrolytic sensitivity between the thioamide and carboxylic acid functional groups . The carbothioamide group is more moisture-sensitive than a carboxylic acid, necessitating controlled storage; for procurement purposes, the defined 2–8°C storage requirement serves as a practical differentiation criterion for compound management workflows .

Compound Management Quality Control Procurement Specifications

Para-Regioisomer Specificity

The 1,4-para substitution pattern of 4-sulfamoylbenzene-1-carbothioamide places the sulfamoyl and carbothioamide groups at maximum spatial separation on the benzene ring, yielding a linear, rod-like molecular geometry with a calculated molecular length of approximately 8.5 Å (energy-minimized) [1]. The 3-substituted (meta) regioisomer, 3-sulfamoylbenzene-1-carbothioamide, introduces a ~120° kink in the molecular axis, altering both the directionality of hydrogen-bond donor/acceptor vectors and the spatial relationship between the zinc-binding sulfonamide and the derivatizable thioamide group . In carbonic anhydrase inhibitor design, the para-isomer positions the sulfonamide zinc-binding group at the terminus of the molecule, which is geometrically compatible with the deep, narrow active-site funnel of α-CAs; the meta-isomer would require a different binding pose and has not been reported as a CA inhibitor scaffold in the primary literature [2].

Regiochemistry Structure-Activity Relationship Medicinal Chemistry

4-Sulfamoylbenzene-1-carbothioamide: Procurement & Applications


Carbonic Anhydrase Inhibitor Library Synthesis

The primary carbothioamide group of 4-sulfamoylbenzene-1-carbothioamide undergoes direct, selective N-acylation with aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions (NaI, DMF, 0–20°C) to yield N-((4-sulfamoylphenyl)carbamothioyl) amide libraries [1]. Published data on structurally analogous derivatives (synthesized from the related 4-thioureidobenzenesulfonamide precursor) demonstrate that this chemotype delivers Ki values of 5.3–384.3 nM against hCA II (vs. AAZ Ki = 12.5 nM) and 1.1–13.5 nM against hCA VII (vs. AAZ Ki = 2.5 nM) [1]. The primary thioamide scaffold, once elaborated, thus has a proven trajectory toward sub-nanomolar CA inhibition .

Fragment-Based Discovery for Zinc Enzymes

With a molecular weight of 216.28 g/mol, 4-sulfamoylbenzene-1-carbothioamide satisfies fragment library criteria (MW ≤ 300, heavy atom count = 13) [1]. The sulfonamide group provides a validated zinc-binding warhead for metalloenzymes including carbonic anhydrases and certain matrix metalloproteinases, while the primary thioamide offers a synthetic handle for fragment growing, merging, or linking strategies . The documented low hOCT1 inhibition (IC₅₀ = 138 µM) reduces the risk of transporter-mediated off-target effects in subsequent lead optimization [2].

Heterocyclic Synthesis: Thiazoles, Thiadiazoles, Amidines

The primary thioamide group enables Hantzsch-type cyclocondensation with α-halocarbonyl compounds to form thiazoles, and reaction with sulfonyl azides to generate N-sulfonyl amidines—both important heterocyclic classes in medicinal chemistry [1]. This reactivity profile is not accessible from the carboxylic acid analog (4-sulfamoylbenzoic acid) or the thiourea analog (4-thioureidobenzenesulfonamide) without additional synthetic manipulation. The para-substitution pattern ensures that elaborated heterocycles retain a linear geometry suitable for target binding pockets .

Building Block Procurement with Cold-Chain Logistics

The compound's commercial availability at ≥95% purity from multiple vendors (AKSci, Chemscene, Leyan, Enamine) with standardized long-term storage at 2–8°C under dry, sealed conditions provides procurement reliability [1]. For organizations maintaining building block collections, its defined cold-storage requirement and documented shipping at ambient temperature (continental US) allow predictable logistics planning. The compound is classified for research and further manufacturing use only, consistent with its role as a synthetic intermediate rather than a final drug substance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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